molecular formula C7H13BrO2 B12588251 (4S)-6-bromo-4-methylhexanoic acid CAS No. 643031-40-7

(4S)-6-bromo-4-methylhexanoic acid

Cat. No.: B12588251
CAS No.: 643031-40-7
M. Wt: 209.08 g/mol
InChI Key: OFOUJAKIHDGMFZ-LURJTMIESA-N
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Description

(4S)-6-bromo-4-methylhexanoic acid is an organic compound with a molecular formula of C7H13BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-bromo-4-methylhexanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylhexanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the 6th position of the hexanoic acid chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-bromo-4-methylhexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the bromine atom to a hydrogen atom, yielding 4-methylhexanoic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: 6-hydroxy-4-methylhexanoic acid, 6-amino-4-methylhexanoic acid.

    Oxidation: 4-methylhexanoic acid, 4-methylhexanone.

    Reduction: 4-methylhexanoic acid.

Scientific Research Applications

(4S)-6-bromo-4-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-6-bromo-4-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify or extend the molecular structure.

Comparison with Similar Compounds

Similar Compounds

    6-bromohexanoic acid: Lacks the methyl group at the 4th position.

    4-methylhexanoic acid: Lacks the bromine atom at the 6th position.

    6-chloro-4-methylhexanoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(4S)-6-bromo-4-methylhexanoic acid is unique due to its specific chiral center and the presence of both a bromine atom and a methyl group. This combination of features imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

643031-40-7

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

(4S)-6-bromo-4-methylhexanoic acid

InChI

InChI=1S/C7H13BrO2/c1-6(4-5-8)2-3-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

OFOUJAKIHDGMFZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCC(=O)O)CCBr

Canonical SMILES

CC(CCC(=O)O)CCBr

Origin of Product

United States

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